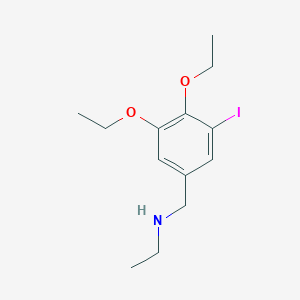![molecular formula C16H25BrN2O4 B283410 2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B283410.png)
2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA is a synthetic compound that belongs to the family of organic compounds known as phenols. It is a white crystalline powder that is soluble in water and has a molecular weight of 442.4 g/mol.
作用机制
BPA exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. BPA has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Biochemical and Physiological Effects:
BPA has been found to have several biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. BPA has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, BPA has been shown to have neuroprotective properties, which can help protect neurons from damage.
实验室实验的优点和局限性
BPA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BPA is also soluble in water, which makes it easy to administer in experiments. However, BPA has some limitations for use in laboratory experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, BPA can be difficult to work with due to its high reactivity.
未来方向
There are several future directions for research on BPA. One area of research is the development of BPA-based drugs for the treatment of various diseases. Another area of research is the exploration of BPA's potential as a pesticide or herbicide. Additionally, BPA's potential as a material for use in the manufacture of electronic devices and other materials is an area of ongoing research.
合成方法
BPA is synthesized through a multi-step process that involves the reaction of 2-bromo-6-ethoxyphenol with 3-ethoxypropylamine to form the intermediate product, which is then reacted with chloroacetyl chloride to form the final product, 2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide.
科学研究应用
BPA has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. BPA has also been explored as a potential drug candidate for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
属性
分子式 |
C16H25BrN2O4 |
|---|---|
分子量 |
389.28 g/mol |
IUPAC 名称 |
2-[2-bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H25BrN2O4/c1-3-21-7-5-6-19-10-12-8-13(17)16(23-11-15(18)20)14(9-12)22-4-2/h8-9,19H,3-7,10-11H2,1-2H3,(H2,18,20) |
InChI 键 |
AMAGPVOLLRZNNF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OCC |
规范 SMILES |
CCOCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283327.png)
![3-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283329.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B283332.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)